molecular formula C11H16ClN B1265408 N-benzyl-3-chloro-N-methylpropan-1-amine CAS No. 3161-52-2

N-benzyl-3-chloro-N-methylpropan-1-amine

Cat. No.: B1265408
CAS No.: 3161-52-2
M. Wt: 197.7 g/mol
InChI Key: XOVAMNMHLZQZJL-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-N-methylpropan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a chlorine atom, and a methyl group attached to a propan-1-amine backbone

Scientific Research Applications

Chemistry: N-benzyl-3-chloro-N-methylpropan-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes and receptor interactions.

Industry: In industrial settings, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N-alkylation of 3-chloropropan-1-amine: One common method involves the N-alkylation of 3-chloropropan-1-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Reductive Amination: Another method involves the reductive amination of 3-chloropropanal with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of N-benzyl-3-chloro-N-methylpropan-1-amine often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-benzyl-3-chloro-N-methylpropan-1-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, acetone, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux conditions.

Major Products Formed:

    Substitution: N-benzyl-3-hydroxy-N-methylpropan-1-amine.

    Oxidation: N-benzyl-3-chloro-N-methylpropanamide.

    Reduction: N-benzyl-N-methylpropan-1-amine.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. The chlorine atom can participate in hydrogen bonding or electrostatic interactions with target molecules, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

    N-benzyl-3-chloropropan-1-amine: Lacks the methyl group, resulting in different chemical properties and reactivity.

    N-methyl-3-chloropropan-1-amine: Lacks the benzyl group, affecting its lipophilicity and biological activity.

    N-benzyl-N-methylpropan-1-amine: Lacks the chlorine atom, altering its reactivity in substitution reactions.

Uniqueness: N-benzyl-3-chloro-N-methylpropan-1-amine is unique due to the presence of all three functional groups (benzyl, chlorine, and methyl), which confer specific chemical and biological properties

Properties

IUPAC Name

N-benzyl-3-chloro-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-13(9-5-8-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVAMNMHLZQZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCl)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3161-52-2
Record name N-(3-Chloropropyl)-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3161-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-(3-chloropropyl)-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

260 ml of 1-bromo-3-chloropropane were dissolved in 400 ml of acetone. 230 g of potassium carbonate were added to the solution. A solution of 115 ml of N-methyl-N-benzylamine in 115 ml of acetone was added dropwise to the reaction mixture with stirring at a bath temperature of 40° C., the addition being distributed over a period of 30 minutes. The reaction mixture was subsequently stirred at a temperature of 40° C. for 4 hours. The precipitated salts were then filtered out. The filtrate was concentrated under reduced pressure at a temperature of 40° C. The residue was acidified to a pH of 1 using 16% strength aqueous hydrochloric acid solution and was washed 3 times with tert-butyl methyl ether in order to remove unreacted 1-bromo-3-chloropropane. The aqueous phase was subsequently brought to a pH of 8 by addition of 16% strength sodium hydroxide solution and was extracted repeatedly with ethyl acetate. The combined ethyl acetate phases were dried with magnesium sulfate and concentrated. 71 g of 3-(N-benzyl-N-methyl-amino)-propyl chloride were obtained.
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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